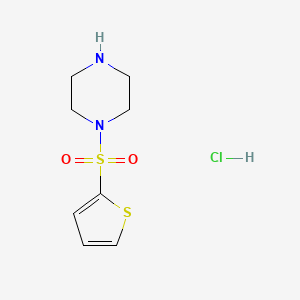
Clorhidrato de 1-(2-tienilsulfonil)piperazina
Descripción general
Descripción
1-(2-Thienylsulfonyl)piperazine hydrochloride, also known as TSP, is a compound that has been increasingly studied in recent years. It has a molecular formula of C8H13ClN2O2S2 and a molecular weight of 268.8 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Thienylsulfonyl)piperazine hydrochloride, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Thienylsulfonyl)piperazine hydrochloride is represented by the formula C8H13ClN2O2S2 . The compound is a derivative of piperazine, which is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
1-(2-Thienylsulfonyl)piperazine hydrochloride is a white to cream-colored powder . It has a molecular weight of 268.8 g/mol .Aplicaciones Científicas De Investigación
Síntesis de otros compuestos
Los derivados de piperazina a menudo se utilizan en la síntesis de otros compuestos. Por ejemplo, se pueden utilizar en la ciclización de derivados de 1,2-diamina con sales de sulfonio . Este proceso es crucial en la producción de varios productos farmacéuticos y otros compuestos biológicamente activos .
Aplicaciones farmacéuticas
El grupo piperazina se utiliza ampliamente en fármacos como trimetazidina, ranolazina, befuralina, aripiprazol, quetiapina, indinavir, sitagliptina y vestipitant . Estos fármacos tienen una amplia gama de aplicaciones, que incluyen el tratamiento de enfermedades cardíacas, esquizofrenia, VIH y diabetes .
Funcionalización C–H
Recientemente, se han logrado importantes avances en la funcionalización C–H de los átomos de carbono del anillo de piperazina . Este proceso permite la creación de nuevos compuestos con propiedades potencialmente útiles .
Mejora de los perfiles farmacológicos y farmacocinéticos
Los átomos de nitrógeno en los derivados de piperazina sirven como donantes/aceptores de enlaces de hidrógeno, ajustando así las interacciones con los receptores, además de aumentar la solubilidad en agua y la biodisponibilidad . Esto los hace valiosos en el desarrollo de nuevos fármacos .
Producción de fármacos de éxito
La piperazina es un componente clave de varios fármacos de éxito, como Imatinib (también comercializado como Gleevec) y Sildenafil, vendido como Viagra . Estos fármacos han tenido un impacto significativo en el tratamiento de la leucemia mieloide crónica y la disfunción eréctil, respectivamente .
Propiedades ansiolíticas, antivirales, cardioprotectoras, anticancerígenas y antidepresivas
La piperazina está presente en diversos agentes farmacológicos con propiedades ansiolíticas, antivirales, cardioprotectoras, anticancerígenas y antidepresivas . Esto destaca la versatilidad e importancia de los derivados de piperazina en la investigación médica .
Mecanismo De Acción
While the specific mechanism of action for 1-(2-Thienylsulfonyl)piperazine hydrochloride is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Propiedades
IUPAC Name |
1-thiophen-2-ylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10;/h1-2,7,9H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWBQYPSKKXHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

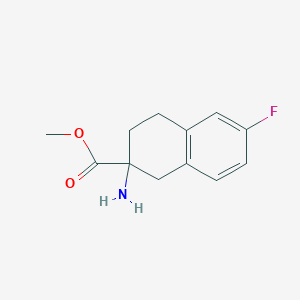

![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)
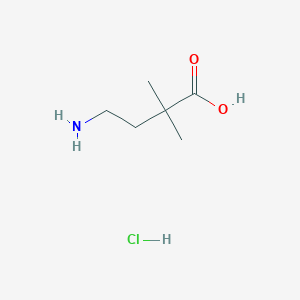
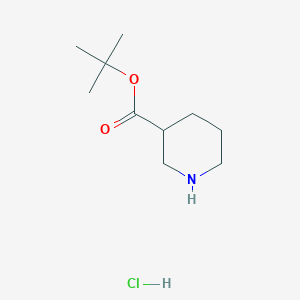
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)

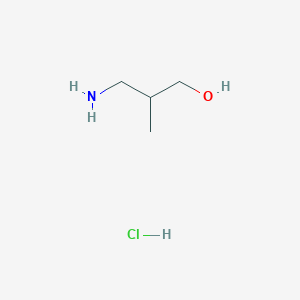
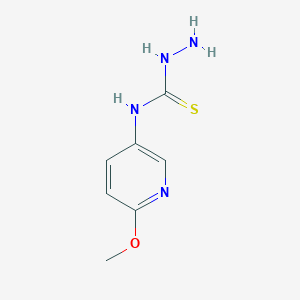
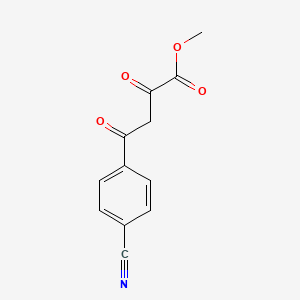
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)

